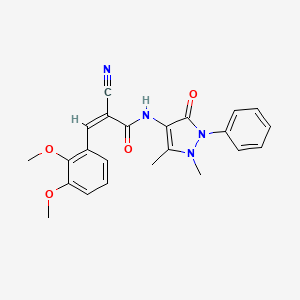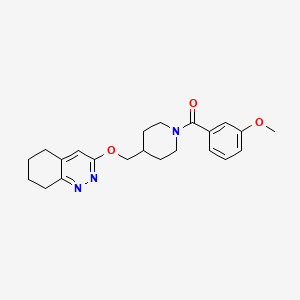
(3-Methoxyphenyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methoxyphenyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H27N3O3 and its molecular weight is 381.476. The purity is usually 95%.
BenchChem offers high-quality (3-Methoxyphenyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methoxyphenyl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Crystal Structure and Chemical Synthesis
- Studies have examined the crystal structure of compounds with piperidine and methanone groups, offering insights into molecular configurations, intermolecular interactions, and synthesis pathways. For example, research by Revathi et al. (2015) on a compound with hydroxypiperidin-1-yl and piperidin-1-yl substituents provides data on crystal formations and intermolecular hydrogen bonds, which are crucial for understanding the physical and chemical properties of such compounds Revathi et al., 2015.
Synthetic Approaches and Receptor Agonism
- Synthetic methodologies for creating selective receptor agonists, as explored by Luo and Naguib (2012), indicate the potential therapeutic applications of piperidine derivatives. Their work on a selective CB2 receptor agonist showcases a complex synthesis process involving palladium-catalyzed reactions and chemical resolution, highlighting the compound's potential in vivo evaluation Luo & Naguib, 2012.
Novel Synthesis and Characterization
- Research into synthesizing novel piperidine derivatives, such as the work by Wu Feng (2011), emphasizes the interest in expanding the chemical library of piperidine-based compounds. These studies often explore one-pot reactions and yield characterization through spectroscopic methods, providing a foundation for further application-specific research Wu Feng, 2011.
Antimicrobial Activity
- The synthesis and evaluation of piperidine derivatives for antimicrobial properties, as investigated by Mallesha and Mohana (2014), demonstrate the potential for these compounds in developing new antibacterial and antifungal agents. Such research is pivotal in the search for novel drug candidates amid growing antibiotic resistance Mallesha & Mohana, 2014.
Neuroprotective Activities
- Aryloxyethylamine derivatives, including piperidine structures, have been synthesized and evaluated for neuroprotective effects, as seen in the study by Zhong et al. (2020). This research indicates the therapeutic potential of piperidine derivatives in treating neurodegenerative diseases and ischemic stroke, providing a direction for future drug development Zhong et al., 2020.
Propriétés
IUPAC Name |
(3-methoxyphenyl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-27-19-7-4-6-18(13-19)22(26)25-11-9-16(10-12-25)15-28-21-14-17-5-2-3-8-20(17)23-24-21/h4,6-7,13-14,16H,2-3,5,8-12,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHCWDXHBTGAPIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCC(CC2)COC3=NN=C4CCCCC4=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(3-Methoxybenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~6~-(3-methoxypropyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2640623.png)
![Methyl 2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetate](/img/structure/B2640625.png)
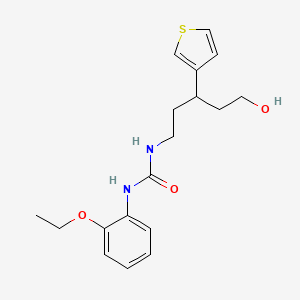
![Methyl 5-[(2-ethoxyphenoxy)methyl]furan-2-carboxylate](/img/structure/B2640627.png)
![2-((2-chloro-6-fluorobenzyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2640634.png)
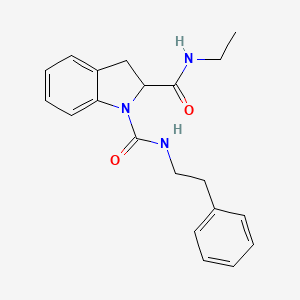


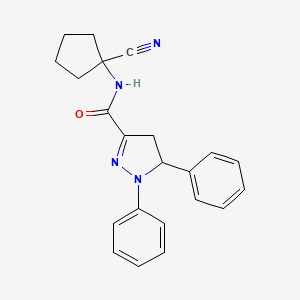

![3-[2-[3-[3-(4-Chlorophenyl)-6-oxopyridazin-1-yl]azetidin-1-yl]-2-oxoethyl]-1,3-oxazolidin-2-one](/img/structure/B2640641.png)
